5-(Chloromethyl)pyridine-2,3-dicarboxylic acid
Overview
Description
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid typically involves the chloromethylation of pyridine-2,3-dicarboxylic acid. One common method is the reaction of pyridine-2,3-dicarboxylic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows: [ \text{Pyridine-2,3-dicarboxylic acid} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Methylpyridine-2,3-dicarboxylic acid: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
5-Bromomethylpyridine-2,3-dicarboxylic acid: Similar to the chloromethyl derivative but with different reactivity due to the presence of a bromine atom.
Uniqueness
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives and complex molecules.
Properties
IUPAC Name |
5-(chloromethyl)pyridine-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-2-4-1-5(7(11)12)6(8(13)14)10-3-4/h1,3H,2H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRIODDVXLROM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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